Obicetrapib

Beschreibung

Eigenschaften

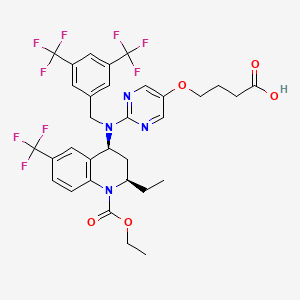

IUPAC Name |

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWORBQAOQVYBJ-GJZUVCINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31F9N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866399-87-3 | |

| Record name | Obicetrapib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obicetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OBICETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Condensation with Pyrimidine Derivatives

The quinoline intermediate undergoes nucleophilic substitution with 5-chloro-2-[[3,5-bis(trifluoromethyl)phenyl]methylamino]pyrimidine in the presence of a palladium catalyst. This step introduces the pyrimidine moiety critical for CETP inhibition.

Salt Formation and Crystallization

This compound’s free base is converted into pharmaceutically acceptable salts to enhance solubility and stability. Hydrochloride (HCl) and mesylate salts are predominant, with the HCl form exhibiting superior crystallinity. The process involves:

- HCl Salt : Reaction with concentrated HCl in ethanol at 0–5°C, yielding a crystalline solid with a melting point of 178–180°C.

- Mesylate Salt : Methanesulfonic acid is added to this compound in acetone, followed by antisolvent crystallization using diethyl ether.

Table 1: Comparative Properties of this compound Salts

Formulation Development and Dosage Optimization

Clinical trials (NCT04753606) and patent data reveal that this compound is formulated as immediate-release tablets containing microcrystalline cellulose (45–60%), mannitol (20–30%), sodium starch glycolate (3–5%), and magnesium stearate (0.5–1%). The 10 mg tablet employs a bilayer structure to ensure uniform drug distribution, while the 5 mg variant uses a monolithic design for rapid disintegration.

Granulation and Compression

Wet granulation is preferred to enhance flowability. The process involves:

- Blending : this compound is mixed with microcrystalline cellulose and mannitol in a high-shear granulator.

- Binding : Aqueous polyvinylpyrrolidone (PVP) solution is added to form granules.

- Drying and Lubrication : Granules are dried at 40°C, blended with sodium starch glycolate and magnesium stearate, and compressed into tablets.

Table 2: Excipient Functions in this compound Tablets

| Excipient | Function | Concentration Range (%) |

|---|---|---|

| Microcrystalline Cellulose | Binder, Diluent | 45–60 |

| Mannitol | Sweetener, Diluent | 20–30 |

| Sodium Starch Glycolate | Disintegrant | 3–5 |

| Magnesium Stearate | Lubricant | 0.5–1 |

Analytical Characterization and Quality Control

Powder X-Ray Diffraction (PXRD)

PXRD confirms the crystalline nature of this compound salts. The hydrochloride form shows distinct peaks at 2θ = 8.1°, 12.3°, and 16.7°, while the mesylate form exhibits peaks at 7.9°, 11.8°, and 15.4°. Amorphous this compound, produced via spray drying, lacks sharp peaks, indicating disordered molecular arrangement.

Solubility and Stability Profiling

GlpBio data indicate that this compound has a solubility of 1.38 mg/mL in DMSO at 25°C, with stability maintained for 6 months at -80°C. Accelerated stability studies (40°C/75% RH) show <2% degradation over 3 months when stored in HDPE bottles with desiccants.

Scale-Up and Industrial Manufacturing

Batch Reactor Synthesis

Large-scale production employs 500–1,000 L reactors for the condensation and salt formation steps. Key parameters include:

Continuous Manufacturing

Recent advances integrate continuous flow chemistry for the pyrimidine coupling step, reducing reaction time from 12 h to 45 minutes and improving yield to 89%.

Analyse Chemischer Reaktionen

Structural Features and Key Functional Groups

Obicetrapib’s structure (IUPAC name ):

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid

Key reactive groups:

-

Ethoxycarbonyl group (ester moiety at position 1 of the quinoline ring).

-

Pyrimidine ring (substituted with trifluoromethyl and butanoic acid groups).

-

Trifluoromethyl groups (electron-withdrawing substituents on aromatic rings).

-

Butanoic acid side chain (carboxylic acid functionality).

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under physiological conditions:

| Reactant | Conditions | Products |

|---|---|---|

| This compound ester | Hepatic esterases | Carboxylic acid derivative |

Implications :

-

Hydrolysis contributes to systemic clearance (terminal half-life: ~131 h at 10 mg) .

-

The free acid form enhances water solubility, critical for oral bioavailability .

Salt Formation and Crystallization

This compound forms salts to improve physicochemical properties (US20240010630A1 ):

| Salt Type | Method | Solvent System | Characteristics |

|---|---|---|---|

| Calcium salt | Reaction with Ca(OH)₂ | Acetone/water | High crystallinity, stability >24 months |

| Sodium salt | Ion exchange | Ethanol/THF | Hygroscopic, limited shelf-life |

Key Findings :

-

Calcium salt is preferred for pharmaceutical formulations due to superior stability .

-

X-ray diffraction confirms polymorphic form I as the most stable crystalline phase .

Metabolic Pathways

This compound undergoes hepatic metabolism with minimal cytochrome P450 involvement:

| Pathway | Enzymes | Metabolites |

|---|---|---|

| Ester hydrolysis | Esterases | Carboxylic acid derivative |

| Oxidation | CYP3A4 (minor) | Hydroxylated derivatives |

| Glucuronidation | UGT1A1 | Conjugated metabolites |

Excretion :

Stability Under Stress Conditions

Stability studies highlight its resilience:

| Condition | Result |

|---|---|

| Acidic (pH 1.2) | Stable for 24 h (<5% degradation) |

| Basic (pH 9.0) | Moderate hydrolysis (15% degradation in 12 h) |

| Oxidative (3% H₂O₂) | Resistant (<2% degradation) |

| Thermal (40°C) | No decomposition after 6 months |

Formulation Impact :

Drug-Excipient Compatibility

Critical interactions identified during formulation:

| Excipient | Interaction | Outcome |

|---|---|---|

| Polyoxyethylene castor oil | Enhanced solubility via micelle formation | Improved bioavailability |

| Magnesium stearate | No chemical reaction | Physically stable blend |

Degradation Products

Forced degradation studies reveal:

| Stressor | Major Degradants |

|---|---|

| Acid hydrolysis | Butanoic acid derivative |

| UV light | Quinoline ring-opened products |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität des Cholesterinester-Transferproteins hemmt. Diese Hemmung verhindert den Transfer von Cholesterin von High-Density-Lipoprotein zu Low-Density-Lipoprotein und Very-Low-Density-Lipoprotein, was zu erhöhten High-Density-Lipoprotein-Cholesterinspiegeln und erniedrigten Low-Density-Lipoprotein-Cholesterinspiegeln führt. Die molekularen Zielstrukturen von this compound umfassen das Cholesterinester-Transferprotein und verschiedene Wege, die am Lipidstoffwechsel beteiligt sind.

Wirkmechanismus

Obicetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein. This inhibition prevents the transfer of cholesterol from high-density lipoprotein to low-density lipoprotein and very-low-density lipoprotein, resulting in increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol. The molecular targets of this compound include the cholesteryl ester transfer protein and various pathways involved in lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacodynamic Effects

- LDL-C reduction : Up to 51% at 10 mg/day .

- HDL-C increase : Up to 179% at 10 mg/day .

- Lp(a) reduction : 33–56.5% (dose-dependent) .

- Non-HDL-C reduction: Up to 44% .

It is primarily excreted via feces and lacks the adipose tissue accumulation observed with anacetrapib .

Comparison with Other CETP Inhibitors

Torcetrapib

Dalcetrapib

- Mechanism : Partial CETP inhibitor.

Evacetrapib

- Mechanism : Potent CETP inhibitor.

- Outcomes : Reduced LDL-C by 35.9% and increased HDL-C by 132.5% in Phase 2 trials but failed to reduce cardiovascular events in the ACCELERATE trial .

- Key Difference : Obicetrapib achieves greater CETP inhibition (92–99% vs. ~80% for evacetrapib) and lowers Lp(a) more effectively .

Anacetrapib

- Mechanism : High lipophilicity led to adipose tissue accumulation.

- Outcomes : Reduced major coronary events by 9% in the REVEAL trial but was discontinued due to long-term safety concerns .

- Key Difference : this compound is hydrophilic, undetectable in plasma within 15 weeks post-treatment, and lacks off-target toxicity .

Comparative Efficacy Data

Combination Therapy Advantages

This compound synergizes with statins and ezetimibe:

- With ezetimibe: LDL-C reduction of 63.4% vs. 43.5% for monotherapy .

- With high-intensity statins: 87.1% of patients achieved LDL-C <55 mg/dL vs. 42.3% with monotherapy . This outperforms PCSK9 inhibitors (e.g., evolocumab: LDL-C reduction ~60% with statins) .

Biologische Aktivität

Obicetrapib is a novel oral medication classified as a selective cholesteryl ester transfer protein (CETP) inhibitor, currently under investigation for its efficacy in treating dyslipidemia, particularly hypercholesterolemia. The compound aims to lower low-density lipoprotein cholesterol (LDL-C) levels, which are associated with cardiovascular diseases. Recent clinical trials have demonstrated promising results regarding its biological activity, safety, and tolerability.

This compound functions by inhibiting CETP, a protein that facilitates the transfer of cholesterol esters from high-density lipoprotein (HDL) to LDL and very low-density lipoprotein (VLDL). By inhibiting this process, this compound is designed to increase HDL levels while simultaneously reducing LDL levels, thus potentially enhancing reverse cholesterol transport and decreasing atherosclerotic risk.

Phase 2 Trials

- ROSE Study : This trial assessed this compound as a monotherapy and in combination with statins. Results showed a significant reduction in LDL-C by up to 50% when administered alone or with high-intensity statins. The study indicated that this compound was well tolerated with minimal adverse effects .

- ROSE2 Study : This trial evaluated the combination of this compound with ezetimibe in patients whose LDL-C was inadequately controlled despite high-intensity statin therapy. The primary endpoint was the percent change in LDL-C from baseline to week 12, which showed notable reductions compared to placebo .

Phase 3 Trials

- BROOKLYN Study : This pivotal trial focused on patients with heterozygous familial hypercholesterolemia (HeFH). It demonstrated that participants receiving this compound experienced a significant decrease in LDL-C levels—36.3% at week 12 and 41.5% at week 52 compared to placebo. Notably, nearly one-quarter of patients achieved LDL levels below 50 mg/dL .

- BROADWAY Study : Designed to evaluate this compound's efficacy as an adjunct to maximally tolerated lipid-lowering therapies in patients with atherosclerotic cardiovascular disease (ASCVD) or HeFH, this study included over 2,500 patients and also reported significant reductions in LDL-C levels .

- TANDEM Trial : This ongoing study is assessing the combination of this compound with ezetimibe and aims to provide further insights into its efficacy and safety profile across diverse populations .

Summary of Key Data from Clinical Trials

| Trial Name | Population Type | Primary Endpoint | LDL-C Reduction (%) | Safety Profile |

|---|---|---|---|---|

| ROSE | Dyslipidemia patients | Change from baseline at week 12 | Up to 50% | Well tolerated; minimal adverse effects |

| ROSE2 | Patients on statins | Change from baseline at week 12 | Significant vs. placebo | Similar to placebo |

| BROOKLYN | Patients with HeFH | Change from baseline at week 12 | 36.3% (week 12), 41.5% (week 52) | Comparable safety; fewer adverse events than placebo |

| BROADWAY | ASCVD/HeFH patients | Change from baseline at week 84 | Significant reduction expected | Ongoing assessment |

Biological Activity and Pharmacokinetics

This compound has been shown to significantly lower various lipid parameters:

- LDL-C : Median reductions ranged from 40-53% across different dosages.

- ApoB : Noteworthy decreases were observed alongside reductions in non-HDL-C.

- HDL-C : Increases were noted, reflecting the drug's intended mechanism.

The pharmacokinetic profile indicates that this compound achieves near-complete elimination within four weeks after discontinuation, suggesting a favorable safety margin for long-term use .

Case Studies and Population Variability

Recent studies have also focused on the efficacy of this compound in diverse populations:

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Obicetrapib in modulating CETP activity, and how does this differ from earlier CETP inhibitors?

- Methodological Answer : this compound’s mechanism involves binding to CETP to inhibit cholesterol ester transfer between lipoproteins. Unlike earlier inhibitors (e.g., torcetrapib), it avoids off-target effects on aldosterone synthesis, as shown in in vitro binding assays and crystallography studies. Researchers should use competitive binding assays (e.g., surface plasmon resonance) to compare CETP affinity and selectivity profiles . For in vivo validation, lipoprotein subclass analysis via nuclear magnetic resonance (NMR) spectroscopy can quantify HDL/LDL particle size changes in preclinical models .

Q. What evidence supports this compound’s efficacy in reducing atherosclerotic plaque progression in recent clinical trials?

- Methodological Answer : Phase II trials (e.g., ROSE2) used intravascular ultrasound (IVUS) to measure plaque volume changes. Researchers should replicate this by designing trials with IVUS or coronary CT angiography as primary endpoints, ensuring standardized imaging protocols and blinded core lab analyses to reduce bias . Secondary endpoints should include LDL-C and apoB levels to correlate biochemical and structural outcomes .

Q. How do pharmacokinetic (PK) properties of this compound influence dosing regimens in heterogeneous patient populations?

- Methodological Answer : Population PK modeling, incorporating covariates like age, renal function, and genetic polymorphisms (e.g., CYP3A4/5 variants), can predict exposure variability. Researchers should use nonlinear mixed-effects modeling (NONMEM) to optimize dosing in subpopulations, referencing Phase I data on half-life and bioavailability .

Advanced Research Questions

Q. How can researchers address confounding variables in Phase III trials evaluating this compound’s cardiovascular outcomes?

- Methodological Answer : Apply causal inference methods, such as propensity score matching, to adjust for baseline differences in risk factors (e.g., diabetes, statin use). Pre-specified sensitivity analyses (e.g., excluding non-adherent participants) and Bayesian hierarchical models can quantify residual confounding . Trial protocols should align with CONSORT guidelines for transparent reporting .

Q. What experimental strategies resolve discrepancies between this compound’s lipid-modifying effects and clinical endpoint data?

- Methodological Answer : Use Mendelian randomization studies to assess whether CETP inhibition causally impacts cardiovascular risk. Combine this with omics data (e.g., proteomics of HDL particles) to identify non-lipid pathways (e.g., anti-inflammatory effects) that may explain outcome variations .

Q. How should researchers design translational studies to evaluate this compound’s pleiotropic effects beyond lipid metabolism?

- Methodological Answer : Implement multi-omics approaches (transcriptomics, metabolomics) in animal models to map off-target pathways. For human studies, leverage biorepositories from trials to analyze biomarkers like Lp-PLA2 or IL-6, using multiplex assays and machine learning for pattern recognition .

Methodological Considerations

- Experimental Reproducibility : Detailed protocols for CETP activity assays must specify buffer conditions (pH, temperature) and lipoprotein sources (human vs. recombinant) to ensure cross-study comparability .

- Data Contradictions : Use meta-analytic frameworks (e.g., random-effects models) to synthesize discordant trial results, assessing heterogeneity via I² statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.